Methyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Overview
Description
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a benzoate group, a chloro-substituted phenoxy group, and an isopropylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-4-[(isopropylamino)sulfonyl]phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s derivatives are investigated for their potential as drug candidates, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. For example, the isopropylamino sulfonyl group may interact with enzyme active sites, inhibiting their function and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog that lacks the phenoxyacetyl and chloro-substituted groups, used in the synthesis of local anesthetics.
2-chloro-4-[(isopropylamino)sulfonyl]phenol: An intermediate in the synthesis of the target compound, with applications in the development of herbicides and pharmaceuticals.
Methyl 4-[(phenoxyacetyl)amino]benzoate: A related compound without the chloro and isopropylamino sulfonyl groups, used in similar research applications.
Uniqueness
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over simpler analogs.
Properties
IUPAC Name |
methyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-12(2)22-29(25,26)15-8-9-17(16(20)10-15)28-11-18(23)21-14-6-4-13(5-7-14)19(24)27-3/h4-10,12,22H,11H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPONGUWTWOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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